3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as coumarins and derivatives . Coumarins are phenolic substances made of fused benzene and alpha-pyrone rings . They are widely found in natural products, pharmaceutical agents, and biologically relevant molecules .
Synthesis Analysis
While the specific synthesis process for this compound is not available, coumarin derivatives are often synthesized using various aromatic aldehydes . Two major synthetic strategies have been developed for such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Scientific Research Applications
Crystal Structure Analysis
A study by Rohlíček et al. (2010) detailed the crystal structure of a similar compound, highlighting its molecular configuration and bonding patterns. This research contributes to understanding the structural characteristics of compounds like 3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, which is essential for scientific research in material science and chemistry (Rohlíček et al., 2010).
Antimicrobial and Detoxification Applications
Ren et al. (2009) synthesized a related N-halamine precursor bonded onto cotton fabrics, demonstrating potential antimicrobial and detoxification applications. This finding suggests that derivatives of the compound could have practical uses in creating antimicrobial surfaces and materials (Ren et al., 2009).
Synthesis and Structural Analysis of Oxaspirocyclic Compounds
Jiang and Zeng (2016) explored the synthesis and crystal structures of oxaspirocyclic compounds, which are structurally related to this compound. Their research helps in understanding the formation and properties of spirocyclic compounds, which are significant in medicinal chemistry and materials science (Jiang & Zeng, 2016).
Enhanced Reactivity in Chemical Reactions
A study by Rashevskii et al. (2020) on similar spirocyclic compounds revealed enhanced reactivity in the Castagnoli-Cushman reaction with imines. This indicates that derivatives of the compound may be useful in synthesizing new chemical entities or as intermediates in organic synthesis (Rashevskii et al., 2020).
Properties
IUPAC Name |
3-methyl-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-20-16(24)18(19-17(20)25)6-8-21(9-7-18)14(22)12-10-11-4-2-3-5-13(11)26-15(12)23/h2-5,10H,6-9H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSKHRVCQQKHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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